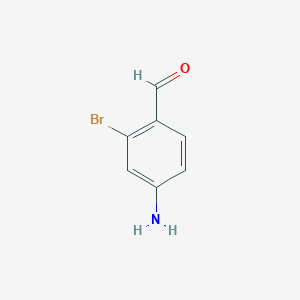

4-Amino-2-bromobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-bromobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFVRMKCYRWLJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Amino-2-bromobenzaldehyde CAS number and properties

An In-depth Technical Guide to 4-Amino-2-bromobenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde that serves as a valuable and versatile intermediate in organic synthesis. Its trifunctional nature, featuring an aldehyde, a primary amine, and an aryl bromide, provides multiple reaction sites for constructing complex molecular architectures. This unique combination of functional groups, each with distinct reactivity, makes it a strategic building block for researchers in medicinal chemistry and materials science. The strategic placement of the bromine atom ortho to the aldehyde and meta to the activating amino group influences the electronic properties and steric environment of the molecule, offering specific pathways for selective chemical modifications. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility for professionals in drug development and chemical research.

Chemical Identity and Properties

The fundamental identity and physicochemical properties of this compound are summarized below. These data are critical for its handling, reaction setup, and purification.

Identifiers and Structure

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 655248-57-0[1][2][3] |

| Molecular Formula | C₇H₆BrNO[1][2] |

| Molecular Weight | 200.035 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 3-bromo-4-formyl aniline, 4-Amino-2-brom-benzaldehyd[1] |

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 148 °C | [1] |

| Boiling Point | 324.9 ± 27.0 °C (Predicted) | [1] |

| Density | 1.672 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 0.80 ± 0.10 (Predicted) | [1] |

| LogP | 2.425 | [1] |

| Storage | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C |[1] |

Synthesis and Reactivity

The synthesis of this compound typically involves the manipulation of functional groups on a pre-existing benzene ring. A common and logical approach involves the reduction of a nitro-substituted precursor, which is often more readily available.

Representative Synthetic Protocol

A plausible synthesis starts from 2-bromo-4-nitrotoluene. The methyl group is first oxidized to an aldehyde, followed by the reduction of the nitro group to the primary amine. However, a more direct route mentioned in chemical literature involves the formylation of m-bromoaniline.[1] A different, high-yield conceptual pathway is the reduction of 2-bromo-4-nitrobenzaldehyde.

Protocol: Reduction of 2-Bromo-4-nitrobenzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-4-nitrobenzaldehyde (1 equivalent) in a suitable solvent mixture, such as ethanol and acetic acid (1:1 v/v).[4]

-

Reagent Addition: Add iron powder (Fe, ~3-5 equivalents) to the solution portion-wise to control the initial exotherm.[4]

-

Reaction Execution: Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., Argon).[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1.5 to 3 hours.[4]

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[4] Further purification can be achieved via column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The utility of this compound lies in the orthogonal reactivity of its three functional groups. This allows for selective, stepwise modifications.

-

Aldehyde Group: This group is a primary site for nucleophilic addition and condensation reactions. It can be readily converted into alcohols (via reduction), carboxylic acids (via oxidation), imines (via condensation with primary amines, e.g., Schiff base formation), and alkenes (via Wittig reaction).[5][6]

-

Amino Group: The electron-donating amino group activates the aromatic ring, influencing its reactivity in electrophilic aromatic substitution. The amine itself can undergo acylation, alkylation, and diazotization reactions to introduce further diversity.

-

Bromo Group: The carbon-bromine bond is an ideal handle for metal-catalyzed cross-coupling reactions.[6] This enables the formation of carbon-carbon or carbon-heteroatom bonds through reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, allowing for the attachment of a wide variety of substituents.[7]

Caption: Reactivity map of this compound.

Applications in Research and Drug Development

Substituted benzaldehydes are fundamental building blocks in the synthesis of pharmaceuticals. The specific substitution pattern of this compound makes it a precursor for heterocyclic compounds and other complex scaffolds with potential biological activity.

Scaffold for Anticancer Agents

The thieno[2,3-d]pyrimidine core is a recognized pharmacophore in cancer therapy, often found in kinase inhibitors. Building upon this, researchers have designed and synthesized derivatives that incorporate a substituted benzyl group at the 2-position and various amino groups at the 4-position.

A recent study detailed the synthesis of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidines.[10][11] This work highlights how a molecule structurally similar to this compound is integral to creating potent anticancer agents. One compound from this series, 7a , demonstrated significant antiproliferative activity against the FaDu human cancer cell line with an IC₅₀ value of 1.73 μM.[10][11] Mechanistic studies revealed that this compound acts as a dual inhibitor of topoisomerase I and II, critical enzymes for DNA replication and repair in cancer cells.[10] Furthermore, it was shown to induce apoptosis (programmed cell death) and cell cycle arrest, key mechanisms for effective cancer therapeutics.[10]

This example underscores the potential of the 4-amino-bromobenzyl motif, derivable from intermediates like this compound, as a foundational element in the design of targeted therapies.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The safety profile is informed by data from structurally related compounds.

Hazard Identification

Based on GHS classifications for the isomeric 2-Amino-4-bromobenzaldehyde, the following hazards are anticipated:

-

Skin Irritation (Category 2): Causes skin irritation.[12]

-

Eye Irritation (Category 2): Causes serious eye irritation.[12]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[12]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, keep in a freezer under an inert atmosphere and protected from light.[1][13]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move the person to fresh air.[9]

Conclusion

This compound is a high-value chemical intermediate whose trifunctional nature provides a rich platform for synthetic innovation. The distinct and orthogonal reactivity of its aldehyde, amino, and bromo groups allows for a rational and stepwise approach to the synthesis of complex organic molecules. Its utility as a precursor to biologically active compounds, particularly in the development of targeted anticancer agents, highlights its importance to the drug discovery and development community. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for any researcher intending to leverage this versatile building block in their synthetic endeavors.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound Price at Chemsrc [chemsrc.com]

- 3. This compound | 655248-57-0 [chemicalbook.com]

- 4. 2-AMINO-4-BROMOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. adpharmachem.com [adpharmachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. 655248-57-0 | this compound | Aryls | Ambeed.com [ambeed.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. 2-Amino-4-bromobenzaldehyde | C7H6BrNO | CID 17914598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

physical and chemical properties of 4-Amino-2-bromobenzaldehyde

An In-depth Technical Guide to 4-Amino-2-bromobenzaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic aldehyde that serves as a crucial and versatile building block in modern organic synthesis. Its trifunctional nature, featuring an aldehyde, a primary amine, and a bromine atom on a benzene ring, provides multiple reactive sites for constructing complex molecular architectures. The strategic positioning of these functional groups—particularly the ortho-bromo substituent relative to the amine and meta to the aldehyde—imparts unique reactivity, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide offers a comprehensive overview of its core physical and chemical properties, established synthetic routes, characteristic reactivity, and practical applications, with a focus on its utility for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics govern its handling, storage, reaction conditions, and purification.

Core Physical and Chemical Data

The key properties of this compound are summarized in the table below. These values, derived from supplier data and predictive modeling, provide a foundational dataset for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 655248-57-0 | [1][2] |

| Molecular Formula | C₇H₆BrNO | [1][2] |

| Molecular Weight | 200.035 g/mol | [1] |

| Appearance | Typically a solid | Inferred from melting point |

| Melting Point | 148 °C | [1] |

| Boiling Point | 324.9 ± 27.0 °C (Predicted) | [1] |

| Density | 1.672 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 0.80 ± 0.10 (Predicted) | [1] |

| LogP | 2.425 | [1] |

| Solubility | Soluble in many organic solvents; limited solubility in water. | [3][4] |

Spectroscopic Signature

While detailed spectra are typically provided by the supplier upon purchase, the expected spectroscopic characteristics are critical for structural verification:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is essential for confirming the substitution pattern of the aromatic protons. The aldehyde proton will appear as a singlet at a characteristic downfield shift (around 9-10 ppm). The aromatic protons will exhibit splitting patterns dictated by their coupling with each other.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of the primary amine (N-H stretches around 3300-3500 cm⁻¹), the aromatic ring (C=C stretches around 1450-1600 cm⁻¹), and the aldehyde carbonyl group (C=O stretch around 1680-1700 cm⁻¹).

Analytical data packages including NMR, HPLC, and LC-MS are generally available from commercial suppliers to confirm purity and identity.[5]

Molecular Structure and Chemical Reactivity

The reactivity of this compound is a direct consequence of its three distinct functional groups. Their electronic interplay dictates the compound's behavior in chemical transformations.

Caption: Chemical structure of this compound.

-

Aldehyde Group (-CHO): This electron-withdrawing group is a primary site for nucleophilic attack. It readily participates in reactions such as condensation to form Schiff bases, Wittig olefination to create alkenes, and reductive amination to generate secondary or tertiary amines.

-

Amino Group (-NH₂): As a powerful electron-donating group, the amine activates the aromatic ring towards electrophilic substitution. It is also nucleophilic and can be readily acylated or alkylated.

-

Bromo Group (-Br): The bromine atom serves as a key synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. Its position ortho to the amine can influence reaction kinetics and substrate scope. It is an indispensable feature for building molecular complexity through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[6]

Synthesis Pathway

Direct bromination of 4-aminobenzaldehyde is synthetically challenging, as the strongly activating amino group would direct bromination to the positions ortho to it (positions 3 and 5), not the desired position 2. Therefore, a more strategic approach is required, typically involving the reduction of a nitro group precursor where the bromine is already correctly positioned.

A common and effective method begins with 4-Bromo-2-nitrobenzaldehyde . The nitro group can be selectively reduced to the primary amine using various reducing agents, with iron powder in acetic acid being a classic, cost-effective, and reliable choice.[7][8]

Caption: Synthetic workflow for this compound.

This reduction is typically high-yielding and proceeds under mild conditions, making it suitable for laboratory-scale synthesis. The progress of the reaction can be conveniently monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

Core Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a powerful scaffold for building libraries of complex molecules in drug discovery programs.

-

Palladium-Catalyzed Cross-Coupling: The aryl bromide is an excellent substrate for a wide array of cross-coupling reactions. This is arguably its most significant application. For example, a Suzuki-Miyaura coupling with a boronic acid can introduce a new aryl or heteroaryl group, a Sonogashira coupling can install an alkyne, and a Buchwald-Hartwig amination can form a new C-N bond. These reactions are cornerstones of modern medicinal chemistry for creating novel carbon-carbon and carbon-heteroatom bonds.[3][6]

-

Scaffold Decoration: Following a cross-coupling reaction at the bromide position, the remaining aldehyde and amine groups can be further functionalized. The aldehyde can be converted into various groups through reductive amination or olefination, while the amine can be acylated to introduce diverse amide functionalities. This sequential functionalization allows for the systematic exploration of chemical space around a core scaffold.

-

Synthesis of Heterocycles: The compound is a precursor for synthesizing various heterocyclic systems, which are prevalent in pharmaceuticals. For instance, the aldehyde and amine can participate in condensation reactions with other bifunctional molecules to form quinolines, benzodiazepines, and other fused ring systems.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, self-validating methodology for using this compound in a Suzuki-Miyaura cross-coupling reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 4-amino-2-(pyridin-3-yl)benzaldehyde.

Reaction: this compound + 3-Pyridylboronic acid → 4-Amino-2-(pyridin-3-yl)benzaldehyde

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), 3-pyridylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

-

Causality: The flask is flame-dried to remove moisture, which can deactivate the boronic acid and interfere with the catalytic cycle. K₂CO₃ is the base required to activate the boronic acid for transmetalation to the palladium center.

-

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

-

Causality: Dioxane is an excellent solvent for the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the reaction.

-

-

Degassing: Seal the flask with a septum and sparge the solution with a gentle stream of argon for 15-20 minutes.

-

Causality: This is a critical step. Oxygen can oxidize the Pd(0) active catalyst, leading to reaction failure. Degassing removes dissolved oxygen.

-

-

Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 equiv).

-

Causality: Pd(dppf)Cl₂ is a robust pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a bulky phosphine that promotes the key steps of oxidative addition and reductive elimination.

-

-

Reaction: Heat the mixture to 90 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

-

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Causality: Anhydrous Na₂SO₄ removes residual water from the organic solvent.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Causality: Chromatography separates the desired product from unreacted starting materials, byproducts, and residual catalyst.

-

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

-

Hazards: The compound is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling the solid, avoid generating dust and use a well-ventilated area or a chemical fume hood.[10]

-

Storage: For long-term stability, it is recommended to store this compound in a dark place under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures below -20°C.[1]

-

Spills: In case of a spill, avoid creating dust. Sweep up the solid material carefully and place it in a suitable container for disposal.

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from the orthogonal reactivity of its three functional groups. The ability to perform selective transformations at the aldehyde, amine, and bromide positions makes it an exceptionally powerful tool for medicinal chemists and material scientists. A firm grasp of its physicochemical properties, synthetic accessibility, and chemical reactivity is fundamental to leveraging its full potential in the creation of novel and complex molecules.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound Price at Chemsrc [chemsrc.com]

- 3. adpharmachem.com [adpharmachem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 655248-57-0 | this compound | Aryls | Ambeed.com [ambeed.com]

- 6. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-AMINO-4-BROMOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Amino-4-bromobenzaldehyde | C7H6BrNO | CID 17914598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

synthesis of 4-Amino-2-bromobenzaldehyde

An In-depth Technical Guide to the Synthesis of 4-Amino-2-bromobenzaldehyde for Researchers and Drug Development Professionals

Abstract

This compound is a key building block in synthetic organic chemistry, particularly valued in the development of pharmaceuticals and functional materials. Its unique substitution pattern—an aldehyde for coupling reactions, a bromine atom for cross-coupling or lithiation, and an amino group for further derivatization—makes it a versatile intermediate. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, focusing on the practical aspects of the reaction, mechanistic insights, and detailed experimental protocols. It is designed for researchers and scientists in chemical and pharmaceutical development, offering a foundation for the successful synthesis and application of this important molecule.

Introduction and Strategic Considerations

The synthesis of substituted benzaldehydes is a cornerstone of organic synthesis. Among them, this compound presents a specific challenge due to the presence of three distinct functional groups that require careful management to avoid unwanted side reactions. The amino group is sensitive to oxidation and can react with the aldehyde, while the bromine atom offers a handle for late-stage functionalization.

The selection of a synthetic strategy is primarily dictated by the availability and cost of starting materials, scalability, and overall yield. A common and effective approach involves the bromination of an N-acylated aminobenzaldehyde derivative, followed by deprotection. This strategy leverages the directing effect of the acylamino group and protects both the amino and aldehyde functionalities during the electrophilic aromatic substitution.

Recommended Synthetic Pathway: Bromination of a Protected Aminobenzaldehyde

A robust and widely cited method for synthesizing this compound begins with the commercially available 4-aminobenzaldehyde. The synthesis involves three key stages: protection of the amino and aldehyde groups, selective bromination, and subsequent deprotection.

Detailed Experimental Protocol

This protocol is divided into three distinct steps. It is crucial to handle all reagents and solvents in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[1][2][3]

Step 1: Protection of 4-Aminobenzaldehyde

The initial step involves the protection of the amino group of 4-aminobenzaldehyde as an acetamide. This is a standard procedure that prevents the amino group from interfering with the subsequent bromination reaction.

-

Reagents and Materials:

-

4-Aminobenzaldehyde

-

Acetic anhydride

-

Glacial acetic acid

-

Ice bath

-

Magnetic stirrer and stir bar

-

Erlenmeyer flask

-

Beaker

-

Büchner funnel and filter paper

-

-

Procedure:

-

In a suitably sized Erlenmeyer flask, dissolve 4-aminobenzaldehyde in glacial acetic acid.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add acetic anhydride dropwise to the cooled solution. An exothermic reaction will occur. Maintain the temperature below 20°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into a beaker of cold water to precipitate the product, 4-acetamidobenzaldehyde.[4][5]

-

Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and air dry.

-

-

Expected Outcome: A white to off-white solid. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC or melting point analysis.

Step 2: Bromination of 4-Acetamidobenzaldehyde

This step introduces the bromine atom at the 2-position of the aromatic ring. The acetamido group is an ortho-, para-director, and since the para position is blocked, the bromination occurs at one of the ortho positions.

-

Reagents and Materials:

-

4-Acetamidobenzaldehyde

-

Glacial acetic acid

-

Bromine

-

Sodium bisulfite solution (for quenching)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Dissolve the 4-acetamidobenzaldehyde from Step 1 in glacial acetic acid in a round-bottom flask.

-

With vigorous stirring, add a solution of bromine in glacial acetic acid dropwise from a dropping funnel. The addition should be slow to control the reaction rate and temperature.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into cold water.

-

Quench any unreacted bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

-

Collect the precipitated solid, 4-acetamido-2-bromobenzaldehyde, by vacuum filtration, wash with water, and air dry.

-

Step 3: Deprotection to Yield this compound

The final step is the hydrolysis of the acetamide group to reveal the free amine, yielding the target compound.

-

Reagents and Materials:

-

4-Acetamido-2-bromobenzaldehyde

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (for neutralization)

-

Ethanol (optional, for recrystallization)

-

Reflux condenser

-

Heating mantle

-

pH paper or meter

-

-

Procedure:

-

Place the crude 4-acetamido-2-bromobenzaldehyde in a round-bottom flask and add a mixture of concentrated hydrochloric acid and water.

-

Heat the mixture to reflux using a heating mantle. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

-

Mechanistic Insights

The synthetic sequence is governed by well-established principles of electrophilic aromatic substitution and functional group protection/deprotection.

-

Protection: The acetylation of the amino group in Step 1 is crucial. The resulting acetamido group is less activating than the amino group, which helps to control the reactivity of the aromatic ring during bromination and prevents polysubstitution. It also protects the amino group from oxidation by bromine.

-

Bromination: The acetamido group is an ortho, para-directing group due to the resonance donation of the nitrogen lone pair into the aromatic ring. Since the para position is occupied by the aldehyde, the incoming electrophile (Br+) is directed to the ortho position.

-

Deprotection: The acidic hydrolysis in Step 3 cleaves the amide bond, regenerating the amino group. The mechanism involves the protonation of the amide carbonyl, followed by nucleophilic attack of water and subsequent elimination of acetic acid.

Data Presentation and Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol |

| Appearance | Yellow to brown solid |

| Melting Point | 148 °C[6] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. |

-

Thin-Layer Chromatography (TLC): To monitor the progress of each reaction step and assess the purity of the final product.

-

Melting Point: A sharp melting point close to the literature value is indicative of high purity.

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by observing the chemical shifts, integration, and coupling patterns of the protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine, the C=O stretch of the aldehyde, and the C-Br stretch.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through the characteristic isotopic pattern.

-

Visualizing the Synthesis Workflow

The following diagram illustrates the overall synthetic workflow.

Caption: Synthetic workflow for this compound.

Safety and Handling

-

4-Aminobenzaldehyde: May cause skin, eye, and respiratory irritation. Handle with appropriate PPE.[1][3][7]

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood.

-

Bromine: Highly corrosive, toxic, and volatile. Handle with extreme care in a fume hood, and have a quenching agent (sodium bisulfite or thiosulfate) readily available.

-

Concentrated Acids and Bases: Corrosive. Add slowly and with cooling to avoid uncontrolled exothermic reactions.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.[1]

Conclusion

The via the protection-bromination-deprotection sequence is a reliable and well-documented method. By carefully controlling the reaction conditions and adhering to safety protocols, researchers can successfully prepare this versatile building block for a wide range of applications in drug discovery and materials science. The analytical characterization of the final product is essential to ensure its suitability for subsequent synthetic transformations.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 4-Acetamidobenzaldehyde | C9H9NO2 | CID 73942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 122-85-0: 4-Acetamidobenzaldehyde | CymitQuimica [cymitquimica.com]

- 6. This compound|lookchem [lookchem.com]

- 7. Page loading... [wap.guidechem.com]

4-Amino-2-bromobenzaldehyde reactivity and functional groups

<_ An In-depth Technical Guide to the Reactivity and Functional Groups of 4-Amino-2-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 655248-57-0) is a crystalline solid with a molecular weight of 200.035 g/mol .[1] Its structure is characterized by a benzene ring substituted with an amino group at position 4, a bromine atom at position 2, and a formyl (aldehyde) group at position 1. This unique arrangement of electron-donating (amino) and electron-withdrawing (bromo, aldehyde) groups dictates its distinct chemical behavior and renders it a valuable precursor in the synthesis of complex heterocyclic scaffolds and other targeted molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNO | [1] |

| Molecular Weight | 200.035 g/mol | [1] |

| Melting Point | 148 °C | [1] |

| Boiling Point | 324.9±27.0 °C (Predicted) | [1] |

| pKa | 0.80±0.10 (Predicted) | [1] |

| Storage | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [1] |

The Triad of Reactivity: A Functional Group Analysis

The synthetic utility of this compound is rooted in the differential reactivity of its three functional groups. This allows for selective and sequential transformations, a critical aspect in multi-step organic synthesis.

The Aldehyde Group: A Gateway to Molecular Elaboration

The aldehyde functionality is a primary site for nucleophilic addition and condensation reactions.[2] Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles, enabling chain extension and the introduction of diverse molecular fragments.

Reductive amination is a powerful method for forming C-N bonds, converting the aldehyde into a primary, secondary, or tertiary amine.[3][4] This one-pot reaction typically involves the in-situ formation of an imine intermediate by reacting the aldehyde with an amine, followed by reduction.[5]

Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of reductive amination. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they selectively reduce the imine intermediate without significantly reducing the starting aldehyde.[4] The reaction is often carried out under weakly acidic conditions to facilitate imine formation.[6]

Experimental Protocol: General Procedure for Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent such as methanol or dichloroethane.[6]

-

Imine Formation: Add a catalytic amount of acetic acid to promote the formation of the imine. Stir the mixture at room temperature for 1-2 hours.[6]

-

Reduction: Add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Reductive Amination Workflow.

The Aryl Bromide: A Handle for Cross-Coupling Chemistry

The carbon-bromine bond on the aromatic ring is a key site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7][8] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[9][10]

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.[7] The base is required to activate the organoboron species for transmetalation.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, add water and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[11][12] This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives.[13][14]

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[11] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the amine (1.2 equivalents), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equivalents) in a reaction tube.

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction Conditions: Seal the tube and heat the mixture to the appropriate temperature (usually 80-110 °C) with stirring.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

The Aromatic Amine: A Nucleophile and Directing Group

The primary amino group at the 4-position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It also acts as an activating group, influencing the regioselectivity of further electrophilic aromatic substitution, although the steric hindrance from the adjacent bromine atom must be considered.

Application in Heterocyclic Synthesis: The Gateway to Quinazolines

This compound is a particularly valuable precursor for the synthesis of quinazolines and related heterocyclic systems.[15] The presence of the amino and aldehyde groups in an ortho-like relationship (due to the bromine) allows for condensation reactions with various reagents to form the fused pyrimidine ring.

For instance, reaction with amidines can lead to the formation of 2-substituted quinazolines.[15] This transformation often proceeds via an initial condensation to form an imine, followed by an intramolecular cyclization.

Table 2: Representative Reactions of this compound

| Reaction Type | Reagents | Product Type |

| Reductive Amination | R₁R₂NH, NaBH(OAc)₃ | N-Substituted 4-amino-2-bromobenzylamines |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | 4-Amino-2-arylbenzaldehydes |

| Buchwald-Hartwig Amination | RNH₂, Pd catalyst, ligand, base | 4-Amino-2-(N-arylamino)benzaldehydes |

| Quinazoline Synthesis | Amidines | 2-Substituted 7-bromoquinazolines |

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It should be used in a well-ventilated area or a fume hood.[16] Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.[16]

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. The distinct and largely orthogonal reactivity of its aldehyde, aryl bromide, and amino functional groups provides chemists with a powerful tool for the construction of complex molecules, particularly in the realm of medicinal chemistry and materials science. Understanding the causality behind experimental choices for reactions such as reductive amination, Suzuki coupling, and Buchwald-Hartwig amination is paramount to harnessing the full synthetic potential of this trifunctional intermediate.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Functional Groups [chem.fsu.edu]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. s.ewormholetime.com [s.ewormholetime.com]

An In-depth Technical Guide to Electrophilic Aromatic Substitution in 4-Amino-2-bromobenzaldehyde

This guide provides a comprehensive technical exploration of electrophilic aromatic substitution (EAS) reactions involving 4-Amino-2-bromobenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of substituent effects that govern the regioselectivity and reactivity of this versatile synthetic intermediate. We will dissect the underlying mechanistic principles, provide field-proven insights into reaction optimization, and present detailed protocols for key transformations.

The Molecular Architecture of this compound: A Study in Competing Directing Effects

This compound presents a fascinating case study in electrophilic aromatic substitution due to the presence of three distinct substituents on the benzene ring, each exerting its own electronic and steric influence. A thorough understanding of these individual contributions is paramount to predicting and controlling the outcome of EAS reactions.

-

The Amino Group (-NH₂): Positioned at C4, the amino group is a powerful activating substituent. Through resonance, its lone pair of electrons significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions.[1] This makes the ring highly nucleophilic and prone to attack by electrophiles. Consequently, the amino group is a strong ortho, para-director.

-

The Bromo Group (-Br): Located at C2, the bromo group exhibits a dual electronic effect. Inductively, its high electronegativity withdraws electron density from the ring, leading to deactivation. However, through resonance, its lone pairs can donate electron density, directing incoming electrophiles to the ortho and para positions. Overall, halogens are considered weak deactivators but ortho, para-directors.[2]

-

The Aldehyde Group (-CHO): Situated at C1, the aldehyde group is a strong deactivating substituent. Both through induction and resonance, it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. The carbonyl group's electron-withdrawing nature directs incoming electrophiles to the meta position.

Predicting Regioselectivity: In a polysubstituted benzene ring, the substituent with the most potent activating effect typically governs the position of electrophilic attack.[3][4] In the case of this compound, the strongly activating amino group unequivocally dominates the directing effects. Therefore, electrophilic substitution is predicted to occur at the positions ortho to the amino group, which are C3 and C5. The position para to the amino group is already occupied by the aldehyde.

Logical flow of directing effects in this compound.

Synthesis of the Starting Material: this compound

A reliable synthesis of the starting material is the foundation of any subsequent chemical exploration. A common and effective method for the preparation of this compound involves the reduction of its nitro precursor, 4-bromo-2-nitrobenzaldehyde.[5][6]

Table 1: Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Reduction of Nitro Group | 4-bromo-2-nitrobenzaldehyde, Iron powder, Acetic acid, Ethanol | Reduction of the nitro group to an amino group. |

Experimental Protocol: Reduction of 4-bromo-2-nitrobenzaldehyde[6][7]

-

In a round-bottom flask, prepare a 0.2 M solution of 4-bromo-2-nitrobenzaldehyde in a 1:1 (v/v) mixture of acetic acid and ethanol.

-

Under an inert atmosphere (e.g., argon), add iron powder to the solution.

-

Stir the reaction mixture vigorously at room temperature for approximately 1.5 hours.

-

Monitor the reaction progress by a suitable analytical technique, such as LC-MS.

-

Upon completion, remove the insoluble iron solids by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude this compound by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the final product.

Workflow for the synthesis of this compound.

Electrophilic Aromatic Substitution Reactions: Navigating Reactivity and Selectivity

The high reactivity of the amino group in this compound presents both opportunities and challenges in electrophilic aromatic substitution. While it facilitates the reaction, it can also lead to undesired side reactions, such as oxidation or polysubstitution. Furthermore, the basicity of the amino group can interfere with acid-catalyzed reactions like nitration and Friedel-Crafts reactions. To circumvent these issues, protection of the amino group is often a necessary and prudent strategy.

Protection of the Amino Group

Converting the amino group to an amide reduces its activating effect and protects it from oxidation and protonation under acidic conditions.[1] The acetyl group is a commonly used protecting group that can be readily removed by hydrolysis.

Table 2: Protection of the Amino Group

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Acetylation | This compound, Acetic anhydride, Pyridine | Protection of the amino group as an acetamide. |

Experimental Protocol: Acetylation of this compound

-

Dissolve this compound in pyridine.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to proceed at room temperature until completion (monitor by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 4-Acetamido-2-bromobenzaldehyde.

Nitration

Direct nitration of this compound is problematic due to the oxidation of the amino group by nitric acid.[7] Therefore, the reaction is best performed on the N-acetyl protected substrate. The acetamido group is still an ortho, para-director, but less activating than the amino group, allowing for better control of the reaction.

Predicted Outcome: Nitration of 4-Acetamido-2-bromobenzaldehyde is expected to yield primarily 4-Acetamido-2-bromo-5-nitrobenzaldehyde, with the nitro group being directed to the position ortho to the acetamido group and meta to the aldehyde and bromo groups.

Halogenation

Due to the highly activating nature of the amino group, direct halogenation of this compound can lead to polysubstitution. Protection of the amino group as an acetamide moderates its activating influence, allowing for more controlled monohalogenation.

Predicted Outcome: Bromination of 4-Acetamido-2-bromobenzaldehyde is anticipated to yield 4-Acetamido-2,5-dibromobenzaldehyde as the major product.

Sulfonation

Sulfonation of anilines can be complex, often requiring specific conditions to avoid the formation of salts and to achieve the desired regioselectivity.[7] A common method involves heating the aniline with concentrated sulfuric acid, which first forms the anilinium sulfate salt. At high temperatures, this rearranges to the sulfonic acid.

Predicted Outcome: Sulfonation of this compound is predicted to introduce a sulfonic acid group at the C5 position, ortho to the amino group.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally unsuccessful with strongly deactivated rings or rings containing an amino group, as the Lewis acid catalyst complexes with the basic nitrogen atom.[7][8] Therefore, protection of the amino group is essential for these reactions to proceed. However, even with a protected amino group, the presence of two deactivating groups (bromo and aldehyde) on the ring makes Friedel-Crafts reactions challenging.

Applications in Heterocyclic Synthesis: The Pictet-Spengler Reaction

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. One notable application is in the Pictet-Spengler reaction to form tetrahydro-β-carbolines.[9][10][11] This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization. The electron-rich nature of the aromatic ring, enhanced by the amino group, facilitates the cyclization step.

Pictet-Spengler reaction with this compound.

Conclusion

The electrophilic aromatic substitution of this compound is a nuanced area of organic synthesis, dictated by the powerful directing effect of the amino group. While this strong activation facilitates reactions, it also necessitates careful control and, in many cases, the use of a protecting group strategy to achieve desired outcomes and prevent unwanted side reactions. The insights and protocols presented in this guide offer a robust framework for researchers to explore the rich chemistry of this versatile building block and to harness its potential in the development of novel molecules with applications in pharmaceuticals and materials science.

References

- 1. Benzene - Protection and deprotection of the amino group [quimicaorganica.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Quinazoline synthesis [organic-chemistry.org]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Nucleophilic Substitution Reactions of 4-Amino-2-bromobenzaldehyde

Abstract

4-Amino-2-bromobenzaldehyde is a pivotal trifunctional building block in modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science. Its unique electronic architecture, featuring an electron-donating amino group, an electron-wielding aldehyde, and a strategically positioned bromine atom, allows for a diverse range of selective chemical transformations. This guide provides an in-depth exploration of the nucleophilic substitution reactions at the C-2 position of this versatile scaffold. We will dissect the mechanistic underpinnings of key transition-metal-catalyzed cross-coupling reactions, including Palladium-catalyzed Buchwald-Hartwig aminations and Suzuki-Miyaura couplings, as well as Copper-catalyzed Ullmann-type condensations. Each section offers field-proven, step-by-step protocols, discusses the causal relationships behind experimental choices, and presents tabulated data to showcase the broad applicability of these methods. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.

Chapter 1: The Strategic Importance of this compound

This compound is a crystalline solid with the molecular formula C₇H₆BrNO.[1] Its true value lies in the orthogonal reactivity of its three functional groups. The bromine atom at the C-2 position is the primary site for nucleophilic substitution, typically via transition-metal catalysis. The amino group at C-4 strongly activates the ring, influencing the oxidative addition step in catalytic cycles. Finally, the aldehyde group at C-1 serves as a versatile handle for subsequent transformations, most notably for the construction of heterocyclic ring systems, such as quinazolines and quinazolinones, which are prevalent scaffolds in numerous pharmaceutical agents.[2][3][4] The strategic placement of these groups makes it a highly sought-after starting material for the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds.

Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-N & C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of arylated compounds. For a substrate like this compound, these methods provide a mild and highly versatile route to form new carbon-nitrogen and carbon-carbon bonds, transformations that are otherwise challenging.[5][6]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds.[7][8] This reaction has largely superseded harsher classical methods like the Goldberg reaction or standard nucleophilic aromatic substitution (SNAr), offering broader substrate scope and greater functional group tolerance.[7][9]

Mechanistic Insight

The catalytic cycle, illustrated below, is a well-established sequence involving a Pd(0)/Pd(II) couple.[7][8]

-

Oxidative Addition: A coordinatively unsaturated Pd(0) species, typically stabilized by a bulky, electron-rich phosphine ligand, inserts into the C-Br bond of this compound. This is often the rate-determining step and forms a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The nucleophilic amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, though this is less of a concern with aryl amines.[7]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Field-Proven Experimental Protocol: Synthesis of 4-Amino-2-(morpholino)benzaldehyde

This protocol describes a typical lab-scale Buchwald-Hartwig amination.

Materials:

-

This compound

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or other suitable biaryl phosphine ligand like XPhos)[10]

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane (or Toluene)

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 eq).

-

Reagent Addition: Add cesium carbonate (1.5 mmol, 1.5 eq), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.10 mmol, 10 mol%).[11]

-

Purge with Inert Gas: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent and Nucleophile Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) followed by morpholine (1.2 mmol, 1.2 eq).

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.[11]

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-(morpholino)benzaldehyde.

Data Summary: Buchwald-Hartwig Amination Scope

| Nucleophile (Amine) | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylmethanamine | Pd₂(dba)₃ (5) / Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | ~90[11] |

| Piperidine | Pd(OAc)₂ (4) / RuPhos (8) | LiHMDS | Toluene | RT | High[12] |

| Aniline | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ | t-BuOH | 110 | Good-Exc.[10] |

| Benzophenone Imine | Pd₂(dba)₃ (2) / XPhos (6) | Cs₂CO₃ | Toluene | 100 | High[10] |

Yields are representative and can vary based on specific substrate and exact conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species.[13] It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of boronic acids.

Mechanistic Insight

Similar to the Buchwald-Hartwig amination, the Suzuki coupling operates on a Pd(0)/Pd(II) catalytic cycle.[13]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent (e.g., a phenylboronic acid) is activated by a base to form a more nucleophilic borate species. This species then transfers its organic group to the palladium center, displacing the halide. This is often the rate-limiting step.[14]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[13]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Field-Proven Experimental Protocol: Synthesis of 4'-Amino-3'-formyl-[1,1'-biphenyl]-4-carbonitrile

This protocol details a Suzuki coupling using a substituted phenylboronic acid.[15][16][17]

Materials:

-

This compound

-

4-Cyanophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene/Ethanol/Water solvent mixture

Procedure:

-

Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and 4-cyanophenylboronic acid (1.2 mmol, 1.2 eq) in a mixture of Toluene (6 mL) and Ethanol (2 mL).

-

Base Addition: Add an aqueous solution of potassium carbonate (2.0 M, 2.0 mmol, 2.0 eq).

-

Degassing: Bubble Argon or Nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the reaction mixture under a positive pressure of inert gas.

-

Reaction: Attach a condenser and heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.

Chapter 3: Copper-Catalyzed Ullmann Condensation: A Classic Reimagined

The Ullmann condensation is a classical method for forming C-O, C-S, and C-N bonds using copper catalysis.[18] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern ligand-accelerated protocols have significantly improved the reaction's utility, allowing for milder conditions and lower catalyst loadings.[19][20] It serves as a valuable alternative to palladium-catalyzed systems, especially for forming C-O and C-S bonds.[21]

C-O and C-S Bond Formation

For a substrate like this compound, the Ullmann condensation is particularly useful for synthesizing aryl ethers and thioethers, which are important motifs in many natural products and pharmaceuticals.

Mechanistic Considerations

The precise mechanism of the Ullmann reaction is still debated but is generally believed to involve Cu(I)/Cu(III) or Cu(I)-mediated SNAr pathways rather than the Pd(0)/Pd(II) cycle.[19][22] A plausible sequence involves:

-

Formation of a copper(I) alkoxide or thiolate from the nucleophile and a Cu(I) salt.

-

Coordination of the aryl halide to the copper complex.

-

Nucleophilic attack on the aryl halide, possibly through an oxidative addition/reductive elimination sequence, to form the product and a copper(I) halide.[18]

The use of ligands, such as diamines or amino acids, accelerates the reaction by stabilizing the copper intermediates and increasing their solubility and reactivity.[19]

Visualizing a General Experimental Workflow

Caption: A typical experimental workflow for modern Ullmann couplings.

Field-Proven Experimental Protocol: Synthesis of 4-Amino-2-phenoxybenzaldehyde

This protocol is adapted from modern ligand-assisted Ullmann ether synthesis procedures.[23][24][25]

Materials:

-

This compound

-

Phenol

-

Copper(I) Iodide (CuI)

-

L-Proline (or other suitable ligand)

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Reagent Setup: In an oven-dried sealable reaction tube, combine this compound (1.0 mmol, 1.0 eq), phenol (1.5 mmol, 1.5 eq), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Atmosphere and Solvent: Seal the tube with a septum, then evacuate and backfill with argon three times. Add anhydrous DMSO (4 mL) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 24 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Extraction: Transfer the filtrate to a separatory funnel, wash extensively with water to remove DMSO, and then wash with brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired aryl ether.

Chapter 4: Classical SNAr Reactions: Scope and Limitations

Classical Nucleophilic Aromatic Substitution (SNAr) reactions proceed via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[26] For this pathway to be effective, the aromatic ring must be significantly electron-deficient, typically requiring the presence of strong electron-wielding groups (like -NO₂) positioned ortho and/or para to the leaving group.[27]

In the case of this compound, the powerful electron-donating amino group at the para position deactivates the ring towards nucleophilic attack, making classical SNAr reactions unfavorable under standard conditions. The electron density provided by the amino group destabilizes the negative charge of the would-be Meisenheimer intermediate, thus increasing the activation energy barrier for the reaction. Consequently, attempts to displace the bromine with common nucleophiles (e.g., alkoxides, amines) without a metal catalyst are generally unsuccessful, leading instead to the necessity of the transition-metal-catalyzed methods detailed in the preceding chapters.

Chapter 5: Conclusion

This compound stands out as a remarkably versatile and valuable substrate for constructing complex molecular architectures. Its reactivity is dominated by transition-metal-catalyzed nucleophilic substitution reactions, which provide efficient and selective pathways for C-N, C-C, C-O, and C-S bond formation. Palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling are the cornerstone methods for derivatization, offering mild conditions and exceptional functional group tolerance. Complementing these are modern Ullmann-type condensations, which provide a robust copper-catalyzed alternative, particularly for ether and thioether synthesis. A thorough understanding of the mechanisms, catalyst/ligand systems, and optimized protocols discussed in this guide empowers researchers to strategically and effectively utilize this key building block in the synthesis of novel pharmaceuticals, functional materials, and other high-value chemical entities.

References

- 1. 2-Amino-4-bromobenzaldehyde | C7H6BrNO | CID 17914598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinazolinone synthesis [organic-chemistry.org]

- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline synthesis [organic-chemistry.org]

- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 19. Ullmann coupling-An overview - operachem [operachem.com]

- 20. researchgate.net [researchgate.net]

- 21. Ullmann Reaction [organic-chemistry.org]

- 22. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 23. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of 4-Amino-2-bromobenzaldehyde

An In-depth Technical Guide to the Physicochemical Characterization of 4-Amino-2-bromobenzaldehyde

This guide provides a comprehensive technical overview of this compound, with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physical data with practical, field-proven methodologies for its characterization. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in organic and medicinal chemistry. Its molecular architecture, featuring an amine, a bromine atom, and an aldehyde group on a benzene ring, offers multiple reaction sites for building complex molecules. This versatility makes it a valuable precursor in the synthesis of novel pharmaceutical compounds and other fine chemicals.[1] Derivatives of similar bromobenzaldehydes are integral to creating compounds with potential anticancer and anti-inflammatory properties.[2][3]

Accurate characterization of its physical properties, such as melting and boiling points, is not merely a procedural formality. These parameters are fundamental indicators of purity and are critical for designing reaction conditions, purification strategies, and ensuring the reproducibility of synthetic protocols. For drug development professionals, these values are essential for material specification, quality control, and regulatory documentation.

Core Physicochemical Properties

The fundamental physical and chemical data for this compound (CAS No: 655248-57-0) are summarized below.[4][5] It is crucial to note that while the melting point is an experimentally verified value, the boiling point is often a predicted value due to the compound's tendency to decompose at high temperatures.

| Property | Value | Source |

| CAS Number | 655248-57-0 | [4][5] |

| Molecular Formula | C₇H₆BrNO | [4] |

| Molecular Weight | 200.035 g/mol | [4] |

| Melting Point | 148 °C | [4] |

| Boiling Point | 324.9 ± 27.0 °C (Predicted) | [4] |

| Density | 1.672 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 0.80 ± 0.10 (Predicted) | [4] |

| LogP | 2.425 | [4] |

| Appearance | Solid | - |

| Storage | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [1][4] |

The Science and Determination of the Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The sharpness of the melting point is a reliable indicator of purity; impurities depress the melting point and broaden the range over which the substance melts.[6][7] Therefore, an accurate melting point determination is a primary method for quality assessment in a research or industrial setting.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the determination of the melting point using a modern digital melting point apparatus (e.g., a Mel-Temp or DigiMelt). This method is favored for its accuracy and small sample requirement.[8]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush any large crystals using a mortar and pestle.[8]

-

Capillary Loading: Jab the open end of a capillary melting point tube into the powdered sample. A small amount of solid (1-2 mm in height) should be forced into the tube.[7][9]

-

Sample Packing: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long, narrow glass tube to pack the solid tightly at the bottom.[6][9]

-

Apparatus Setup:

-

Observation and Recording:

-

Observe the sample through the magnified viewing lens.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted into a transparent liquid (T₂).[9]

-

The melting point is reported as the range T₁ - T₂.

-

-

Post-Measurement: Turn off the apparatus and allow the heating block to cool before the next measurement. Dispose of the used capillary tube in a designated glass waste container.

Diagram: Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Understanding and Measuring the Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] For a compound like this compound with a high predicted boiling point (324.9°C), direct measurement at atmospheric pressure is often impractical.[4] High temperatures can lead to decomposition, yielding inaccurate results. Therefore, the boiling point is typically determined under reduced pressure (vacuum), and the result is extrapolated to atmospheric pressure if necessary.

Experimental Protocol: Micro-Boiling Point Determination (Thiele Tube Method)

This micromethod is ideal for determining the boiling point of small sample quantities and is easily adapted for substances that may decompose at atmospheric pressure.[11]

Methodology:

-

Sample Preparation: Place a small amount of this compound (less than 0.5 mL) into a small test tube or fusion tube.

-

Capillary Inversion: Take a standard capillary melting point tube and seal one end in a flame. Place this small capillary tube, open-end down, into the fusion tube containing the sample.[10]

-

Apparatus Assembly:

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a micro-burner. The oil will circulate, ensuring uniform heating.

-

As the temperature rises, air trapped in the inverted capillary will bubble out.

-